4-Fluoro-5-iodo-1,3-dihydroindol-2-one
Description
4-Fluoro-5-iodo-1,3-dihydroindol-2-one is a halogenated oxindole derivative featuring fluorine and iodine substituents at positions 4 and 5 of the indole core, respectively.
Properties
Molecular Formula |
C8H5FINO |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
4-fluoro-5-iodo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5FINO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) |
InChI Key |
XZOJFKPSNOXYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2F)I)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-1,3-dihydroindol-2-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: 4-Fluoroaniline is used as the starting material.
Formation of Intermediate: 4-Fluoroaniline reacts with hydrated chloral and hydroxylamine hydrochloride to form 4-Fluoroisonitrosoacetanilide.
Cyclization: The intermediate undergoes cyclization in the presence of concentrated sulfuric acid to form 5-Fluoroindole.
Iodination: The final step involves the iodination of 5-Fluoroindole to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-iodo-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Fluoro-5-iodo-1,3-dihydroindol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-1,3-dihydroindol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Key Observations :
- Halogen Size and Melting Points : The iodine-substituted 3b exhibits a higher melting point (206–208°C) compared to its fluoro analog 3c (145–147°C), likely due to increased van der Waals interactions from the larger iodine atom .
- Spectral Shifts : Fluorine’s electronegativity deshields adjacent protons, causing distinct NMR shifts (e.g., 5-F derivatives show aromatic protons at δH ~6.92–7.14) .
Kinase Inhibition
1,3-Dihydroindol-2-one analogs are prominent in kinase inhibitor development. For example:
Analgesic and Anti-inflammatory Activity
Hydrazone and Schiff base derivatives of isatin (e.g., 3-(1-naphthylimino)-5-bromo-1,3-dihydroindol-2-one) exhibit potent analgesic and anti-inflammatory effects, suggesting halogenated indol-2-ones may share similar therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
